molecular formula C24H34O6 B1242424 5,7-dimethoxy-3-[6-[(2S,5S,7S)-7-methyl-1,6-dioxaspiro[4.4]nonan-2-yl]hexyl]-3H-2-benzofuran-1-one

5,7-dimethoxy-3-[6-[(2S,5S,7S)-7-methyl-1,6-dioxaspiro[4.4]nonan-2-yl]hexyl]-3H-2-benzofuran-1-one

Cat. No. B1242424
M. Wt: 418.5 g/mol
InChI Key: MDVWGBKYBVEXHU-METJEHMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,7-dimethoxy-3-[6-[(2S,5S,7S)-7-methyl-1,6-dioxaspiro[4.4]nonan-2-yl]hexyl]-3H-2-benzofuran-1-one is a natural product found in Phanerochaete velutina with data available.

Scientific Research Applications

  • Metabolism and Disposition : The disposition and metabolism of benzofuran derivatives, such as SB-649868, have been studied in humans. These studies involve understanding how the body processes and eliminates these compounds, often involving complex metabolic pathways. For instance, SB-649868, a novel orexin 1 and 2 receptor antagonist, was shown to be extensively metabolized with its principal route of metabolism being oxidation of the benzofuran ring. The metabolites and their characteristics are often examined in-depth (Renzulli et al., 2011).

  • Pharmacological Effects : The acute pharmacological effects of certain benzofuran derivatives, like 2C-B, are subjects of research. These studies aim to understand how these compounds interact with the human body and the immediate effects they produce. For instance, 2C-B, a psychedelic phenylethylamine derivative similar to mescaline and acting on serotonin receptors, was observed to induce a constellation of psychedelic/psychostimulant-like effects in humans (Papaseit et al., 2018).

  • Toxicological Studies : Some benzofuran derivatives are studied for their potential toxic effects when misused as recreational drugs. For example, substances like 5-MAPB and 5-APB, which share structural features with MDMA, have been associated with acute toxicity and various physiological responses, thus prompting studies on their safety profiles and potential risks (Hofer et al., 2017).

  • Therapeutic Potential : Certain benzofuran compounds are explored for their therapeutic potential in treating various conditions. For instance, prucalopride, a benzofuran derivative, was studied for its effects on gastrointestinal and colonic transit, showing promise in treating conditions related to these bodily functions (Bouras et al., 1999).

properties

Molecular Formula

C24H34O6

Molecular Weight

418.5 g/mol

IUPAC Name

5,7-dimethoxy-3-[6-[(2S,5S,7S)-7-methyl-1,6-dioxaspiro[4.4]nonan-2-yl]hexyl]-3H-2-benzofuran-1-one

InChI

InChI=1S/C24H34O6/c1-16-10-12-24(29-16)13-11-17(30-24)8-6-4-5-7-9-20-19-14-18(26-2)15-21(27-3)22(19)23(25)28-20/h14-17,20H,4-13H2,1-3H3/t16-,17-,20?,24-/m0/s1

InChI Key

MDVWGBKYBVEXHU-METJEHMRSA-N

Isomeric SMILES

C[C@H]1CC[C@@]2(O1)CC[C@@H](O2)CCCCCCC3C4=C(C(=CC(=C4)OC)OC)C(=O)O3

Canonical SMILES

CC1CCC2(O1)CCC(O2)CCCCCCC3C4=C(C(=CC(=C4)OC)OC)C(=O)O3

synonyms

CJ 12,954
CJ 12954
CJ-12,954
CJ-12954

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,7-dimethoxy-3-[6-[(2S,5S,7S)-7-methyl-1,6-dioxaspiro[4.4]nonan-2-yl]hexyl]-3H-2-benzofuran-1-one
Reactant of Route 2
Reactant of Route 2
5,7-dimethoxy-3-[6-[(2S,5S,7S)-7-methyl-1,6-dioxaspiro[4.4]nonan-2-yl]hexyl]-3H-2-benzofuran-1-one
Reactant of Route 3
Reactant of Route 3
5,7-dimethoxy-3-[6-[(2S,5S,7S)-7-methyl-1,6-dioxaspiro[4.4]nonan-2-yl]hexyl]-3H-2-benzofuran-1-one
Reactant of Route 4
5,7-dimethoxy-3-[6-[(2S,5S,7S)-7-methyl-1,6-dioxaspiro[4.4]nonan-2-yl]hexyl]-3H-2-benzofuran-1-one
Reactant of Route 5
5,7-dimethoxy-3-[6-[(2S,5S,7S)-7-methyl-1,6-dioxaspiro[4.4]nonan-2-yl]hexyl]-3H-2-benzofuran-1-one
Reactant of Route 6
5,7-dimethoxy-3-[6-[(2S,5S,7S)-7-methyl-1,6-dioxaspiro[4.4]nonan-2-yl]hexyl]-3H-2-benzofuran-1-one

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